Desmethyl Cerivastatin, Sodium Salt

CYP phenotyping reaction phenotyping statin metabolism

Cerivastatin's M-1 and M-23 metabolites are not interchangeable due to divergent CYP3A4 vs CYP2C8 metabolism. Desmethyl Cerivastatin, Sodium Salt provides the definitive analytical standard for the CYP3A4-sensitive M-1 arm. • Enables independent calibration of CYP3A4 fractional contribution (fm) in reaction phenotyping • Required for M-1/M-23 AUC ratio determination as a CYP3A4 DDI biomarker • Validates LC-MS/MS MRM transitions with certified purity; hygroscopic, store at -20°C under inert gas

Molecular Formula C25H31FNNaO5
Molecular Weight 467.5 g/mol
Cat. No. B13726775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Cerivastatin, Sodium Salt
Molecular FormulaC25H31FNNaO5
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
InChIInChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/b10-9+;/t18-,19-;/m1./s1
InChIKeyDOMAMNIIAOIPRD-OSWQSNKQSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Cerivastatin, Sodium Salt (CAS 157199-28-5): A Definitive M-1 Metabolite Reference Standard for Cerivastatin Pharmacokinetic and Drug–Drug Interaction Research


Desmethyl Cerivastatin, Sodium Salt (CAS 157199-28-5; molecular formula C₂₅H₃₁FNNaO₅; MW 467.51) is the sodium salt of the primary O-demethylated (M-1) metabolite of cerivastatin, a synthetic, enantiomerically pure, high-potency HMG-CoA reductase inhibitor (statin) originally developed by Bayer AG and withdrawn from global markets in 2001 following fatal rhabdomyolysis reports . The M-1 metabolite is formed via cytochrome P450-mediated oxidative demethylation of the benzylic methyl ether moiety of cerivastatin, a reaction catalyzed jointly by CYP2C8 and CYP3A4, and retains HMG-CoA reductase inhibitory activity comparable to the parent drug . As the sodium salt, the compound exists in the active open-ring hydroxy-acid conformation, making it directly suitable as an analytical reference standard without requiring hydrolytic activation. The compound is supplied as a white to off-white hygroscopic solid (mp 180–187 °C) requiring storage at –20 °C under inert atmosphere, and is available at purities ≥95% (HPLC) from specialized metabolite reference standard suppliers including Toronto Research Chemicals (LGC) and Santa Cruz Biotechnology .

Why Cerivastatin Metabolite Reference Standards Cannot Be Interchanged: The M-1/M-23 CYP Isoform Fork Determines Differential Exposure Under CYP Modulation


Desmethyl Cerivastatin, Sodium Salt (M-1) and its companion primary metabolite M-23 (hydroxy cerivastatin) are not interchangeable reference standards despite both being active HMG-CoA reductase inhibitors formed from the same parent drug. The two metabolites are produced via distinct, non-redundant cytochrome P450 isoform contributions: M-1 formation is mediated equally by CYP2C8 and CYP3A4, whereas M-23 formation is predominantly CYP2C8-dependent . This bifurcation creates a metabolic 'fork' with profound practical consequences—when CYP3A4 is inhibited (e.g., by itraconazole or erythromycin), the M-1 pathway is suppressed while M-23 formation compensatorily increases, producing divergent and even opposite-direction changes in systemic exposure of the two metabolites . Any laboratory seeking to quantify active HMG-CoA reductase inhibitory load, validate bioanalytical methods for cerivastatin metabolite profiling, or model drug–drug interaction risk cannot substitute M-23 or parent cerivastatin for M-1 and expect to capture the differential behavior of the CYP3A4-sensitive arm of cerivastatin clearance. The quantitative evidence substantiating this non-interchangeability is detailed in Section 3.

Quantitative Differentiation Evidence: Desmethyl Cerivastatin, Sodium Salt vs. Closest Comparators


Evidence 1: CYP Isoform Assignment—M-1 Is Formed by Dual CYP2C8/CYP3A4, Whereas M-23 Is Predominantly CYP2C8-Mediated

In the definitive enzyme-mapping study using human liver microsomes (HLM) and recombinantly expressed CYP isoforms, Wang et al. (2002) demonstrated that CYP2C8 and CYP3A4 contribute equally to the formation of desmethylcerivastatin (M-1), while formation of the hydroxy metabolite M-23 is mediated predominantly by CYP2C8, with CYP3A4 playing a negligible role . This was confirmed using isoform-selective chemical inhibitors: the CYP3A4 inhibitor troleandomycin (TAO) substantially reduced M-1 formation but had minimal effect on M-23. The earlier foundational study by Boberg et al. (1997) independently established that demethylation (M-1 pathway) and hydroxylation (M-23 pathway) are equally important primary metabolic routes, and that expressed CYP3A4 catalyzes the demethylation reaction . The key differential: M-1 formation draws from two CYP pools, making its production susceptible to inhibition of either CYP2C8 or CYP3A4; M-23 formation depends almost exclusively on CYP2C8.

CYP phenotyping reaction phenotyping statin metabolism isoform-selective inhibition

Evidence 2: Divergent M-1 vs. M-23 Exposure Under CYP3A4 Inhibition—Itraconazole and Erythromycin Prove Opposite-Direction AUC Changes

Two independent clinical pharmacokinetic interaction studies provide converging, quantitative proof that M-1 and M-23 respond in opposite directions when CYP3A4 is inhibited. In a randomized, double-blind, placebo-controlled crossover study in healthy volunteers (n=10), itraconazole (200 mg once daily for 4 days) co-administered with a single oral 0.3 mg dose of cerivastatin produced a 28% decrease in M-1 AUC₀–₂₄ₕ (P < 0.05) while simultaneously producing a 36% increase in M-23 AUC₀–₂₄ₕ (P < 0.05), along with a 2.6-fold increase in cerivastatin lactone AUC (P < 0.001) . In the second clinical study, erythromycin (500 mg t.i.d. for 4 days), another potent CYP3A4 inhibitor, co-administered with 300 μg cerivastatin produced an even more pronounced divergence: M-1 mean AUC decreased by 60% whereas M-23 mean AUC increased by approximately 60% . In both studies, the total exposure to active HMG-CoA reductase inhibitors increased (AUC +27% with itraconazole, P < 0.05), driven predominantly by the M-23 and lactone elevations that partially or fully offset the M-1 decline.

drug–drug interaction CYP3A4 inhibition pharmacokinetics metabolite exposure clinical DDI

Evidence 3: Differential Sensitivity to CYP2C8 Inhibition—Gemfibrozil Discriminates M-1 vs. M-23 Formation Kinetics by 4-Fold in Ki

In human liver microsomes, the lipid-lowering fibrate gemfibrozil—a clinically relevant CYP2C8 inhibitor implicated in the fatal cerivastatin–gemfibrozil rhabdomyolysis interaction—inhibited M-23 formation with a Ki (IC₅₀) of 69 (95) μM, whereas inhibition of M-1 formation was substantially weaker, with a Ki (IC₅₀) of 273 (>250) μM . This represents an approximately 4-fold higher sensitivity of the M-23 pathway to CYP2C8 inhibition compared with the M-1 pathway. Furthermore, in recombinant CYP2C8, gemfibrozil inhibited both M-23 formation (IC₅₀ = 68 μM) and M-1 formation (IC₅₀ = 78 μM) to a similar degree, but in recombinant CYP3A4, no appreciable inhibition was observed for either metabolite, confirming that the differential sensitivity observed in HLM is attributable to the dual CYP2C8/CYP3A4 contribution to M-1 formation versus CYP2C8-only contribution to M-23 formation .

CYP2C8 inhibition gemfibrozil interaction in vitro DDI enzyme kinetics statin safety

Evidence 4: Sodium Salt Active Open-Ring Form vs. Lactone—Irrelevance of Hydrolytic Activation and 30-Fold Lower Metabolic Clearance

The sodium salt of desmethyl cerivastatin exists in the pharmacologically active open-ring hydroxy-acid form, identical to the conformation required for HMG-CoA reductase binding. Bischoff et al. (1997) established for the parent cerivastatin sodium salt that 'as a sodium salt cerivastatin is present in the active, open ring form,' directly enabling enzyme inhibition without hydrolytic conversion . In contrast, the corresponding lactone form is a prodrug requiring metabolic or chemical ring-opening, and exhibits dramatically higher intrinsic metabolic clearance—Fujino et al. (2004) demonstrated that cerivastatin lactone is cleared 30-fold faster than the acid form in human liver microsomes (CLint values: lactone 30× higher than acid) . While this quantitative ratio was established for the parent cerivastatin acid/lactone pair, the structural basis (open-ring carboxylate anion vs. closed-ring lactone) applies identically to the desmethyl M-1 metabolite and its lactone counterpart, placing the sodium salt in a functionally distinct category from lactone-based reference materials.

statin lactone open-ring hydroxy acid metabolic clearance analytical standard stability prodrug activation

Evidence 5: Definitive Physical-Chemical Identity for Analytical Procurement—MW, Melting Point, and Storage Differentiate M-1 Sodium Salt from Parent Cerivastatin Forms

Desmethyl Cerivastatin, Sodium Salt is unambiguously identified by a molecular weight of 467.51 g/mol (C₂₅H₃₁FNNaO₅) and a melting point of 180–187 °C, distinguishing it from the parent cerivastatin sodium salt (MW 481.53 g/mol; mp 197–199 °C), cerivastatin free acid (MW 459.56 g/mol), and the M-23 hydroxy metabolite . The compound is hygroscopic and requires storage at –20 °C under an inert atmosphere to maintain stability—conditions that are consistent across reputable suppliers including Toronto Research Chemicals (LGC), Santa Cruz Biotechnology, and Alfa Chemistry . The demethylation of the benzylic methyl ether to a hydroxymethyl group (–CH₂OH replacing –CH₂OCH₃) produces a mass shift of –14 Da relative to the parent cerivastatin sodium salt, providing a clear MS/MS fragmentation signature for selective reaction monitoring (SRM) in LC-MS/MS assays . Commercial purity specifications range from ≥95% to 99% (HPLC), with lot-specific Certificates of Analysis available from major suppliers .

analytical reference standard mass spectrometry HPLC method validation certificate of analysis metabolite identification

High-Impact Application Scenarios for Desmethyl Cerivastatin, Sodium Salt as a Research Reference Standard


Scenario 1: CYP2C8/CYP3A4 Reaction Phenotyping and Relative Activity Factor (RAF) Scaling in Human Hepatocyte or Microsomal Systems

The dual CYP2C8/CYP3A4 contribution to M-1 formation, confirmed by isoform-selective inhibition and recombinant enzyme studies , makes Desmethyl Cerivastatin, Sodium Salt the requisite analytical standard for quantifying the M-1 pathway arm in reaction phenotyping experiments. Researchers using CYP isoform-selective inhibitors (e.g., quercetin for CYP2C8, ketoconazole for CYP3A4) must separately monitor M-1 and M-23 formation rates to deconvolute the fractional contributions (fm) of each CYP isoform. Without the M-1 sodium salt standard, the CYP3A4 contribution—which accounts for approximately 50% of M-1 formation—cannot be independently calibrated, leading to systematic underestimation of CYP3A4-mediated clearance in RAF-based in vitro-to-in vivo extrapolation (IVIVE).

Scenario 2: Clinical Drug–Drug Interaction Risk Assessment Using M-1/M-23 AUC Ratio as a CYP3A4 Inhibition Sentinel

The divergent M-1/M-23 AUC response under CYP3A4 inhibition—M-1 AUC decreases (–28% with itraconazole, –60% with erythromycin) while M-23 AUC increases (+36% to +60%)—establishes the M-1/M-23 AUC ratio as a sensitive pharmacodynamic biomarker for CYP3A4-mediated DDI magnitude . In clinical pharmacology studies evaluating novel chemical entities for CYP3A4 inhibition liability using cerivastatin as a probe substrate, accurate quantification of M-1 using the sodium salt analytical standard is required because M-1 is the only metabolite that consistently decreases upon CYP3A4 blockade; M-23 alone would yield a false-negative or paradoxical result. This application is directly relevant to regulatory DDI guidance (FDA, EMA) that recommends multi-metabolite monitoring for complex CYP substrates.

Scenario 3: Physiologically Based Pharmacokinetic (PBPK) Model Verification Using M-1 Plasma Concentration–Time Profiles

PBPK models of cerivastatin disposition that incorporate differential CYP2C8 and CYP3A4 contributions to M-1 and M-23 formation require independently verified M-1 plasma concentration data for model training and verification . The quantitatively distinct metabolic clearance of the lactone vs. acid forms (30-fold difference) means that PBPK models must also differentiate between M-1 acid (sodium salt form) and M-1 lactone concentrations . Using the sodium salt as the primary calibration standard for the active acid form ensures that model-predicted concentrations of pharmacologically active M-1 can be directly compared with observed clinical data, supporting model qualification for regulatory submission in the context of DDI risk prediction for statin-class compounds.

Scenario 4: Bioanalytical LC-MS/MS Method Development, Validation, and Inter-Laboratory Cross-Validation for Cerivastatin Metabolite Panels

The unambiguous physical-chemical identity of Desmethyl Cerivastatin, Sodium Salt (MW 467.51; characteristic –14 Da mass shift from parent cerivastatin sodium salt; mp 180–187 °C) provides the definitive calibration reference for LC-MS/MS multiple reaction monitoring (MRM) transitions targeting the M-1 metabolite . In multi-analyte panels quantifying cerivastatin, M-1, M-23, and cerivastatin lactone simultaneously, each analyte requires its own certified reference standard for calibration curve construction and QC sample preparation. Interchange of M-1 with either parent cerivastatin sodium salt or M-23 standard would produce systematic quantitative errors due to different ionization efficiencies, fragmentation patterns, and chromatographic retention. The hygroscopic nature and –20 °C storage requirement mandate specific handling protocols that must be incorporated into method SOPs to ensure inter-laboratory reproducibility.

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